

Application Notes: Investigating NOD1 Signaling

in HT29 Cells using C12-iE-DAP

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Compound of Interest		
Compound Name:	C12-iE-DAP	
Cat. No.:	B15611311	Get Quote

Introduction

The Nucleotide-binding Oligomerization Domain 1 (NOD1) is a key intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1][2] It detects components of bacterial peptidoglycan (PGN), specifically the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is prevalent in the cell walls of most Gram-negative and certain Gram-positive bacteria.[3][4] Upon recognition of its ligand, NOD1 initiates a signaling cascade that is critical for mounting a pro-inflammatory response to eliminate invading pathogens.[4]

C12-iE-DAP is a synthetic, acylated derivative of iE-DAP. The addition of a lauroyl (C12) group enhances its cell permeability and potency, making it a highly effective tool for studying NOD1 activation.[4] It has been shown to stimulate NOD1 at concentrations 100 to 1000 times lower than its non-acylated counterpart, iE-DAP.

The human colorectal adenocarcinoma cell line, HT29, is an excellent in vitro model for these studies.[5][6] As a cell line of intestinal epithelial origin, HT29 cells express NOD1 and are responsive to its ligands, making them highly relevant for investigating immune responses in the gut.[1][4][5] Activation of NOD1 in these cells leads to the recruitment of the serine/threonine kinase RIPK2 (RICK), which subsequently triggers the activation of downstream pathways, including Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK).[1][4][7] This culminates in the production and secretion of various pro-



inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).[8][9]

These application notes provide detailed protocols for utilizing **C12-iE-DAP** to stimulate and study NOD1 signaling pathways in HT29 cells, covering cell culture, agonist stimulation, and downstream analysis of key inflammatory markers.

Data and Reagents

Table 1: Specifications of C12-iE-DAP

Property	Specification	Reference
Full Name	Lauroyl-γ-D-glutamyl-meso- diaminopimelic acid	
Target	NOD1	
Molecular Formula	C24H43N3O8	
Molecular Weight	501.61 g/mol	
Appearance	Lyophilized powder	
Solubility	1 mg/ml in DMSO or methanol	
Working Conc.	10 ng/ml - 10 μg/ml	

Table 2: Example Dose-Dependent IL-8 Secretion by HT29 Cells

This table illustrates a typical dose-dependent response of HT29 cells to **C12-iE-DAP** stimulation, as measured by IL-8 concentration in the supernatant after 24 hours. Actual values may vary based on experimental conditions.



C12-iE-DAP Conc.	Mean IL-8 Secretion (pg/mL)	Standard Deviation (± pg/mL)
Vehicle Control (DMSO)	50	15
10 ng/mL	450	45
100 ng/mL	1200	110
1 μg/mL	2500	230
10 μg/mL	2800	260

Table 3: Key Reagents for NOD1 Signaling Studies

Reagent Type	Product Example	Application
Cell Line	HT-29 (ATCC® HTB-38™)	In vitro model of intestinal epithelium
NOD1 Agonist	C12-iE-DAP	Potent and specific activation of NOD1 signaling
NOD1 Inhibitor	Noditinib-1 (ML130)	Selective blockade of NOD1 pathway for specificity control[10][11][12]
Cytokine Assay	Human IL-8 ELISA Kit	Quantification of secreted pro- inflammatory cytokines[9]
NF-ĸB Assay	NF-κB p65 Translocation Assay Kit	Analysis of NF-κB activation via nuclear translocation[13]
MAPK Assay	Phospho-p38 MAPK Antibody	Detection of MAPK pathway activation via Western Blot or Flow Cytometry[14][15]

Signaling Pathways and Experimental Overviews



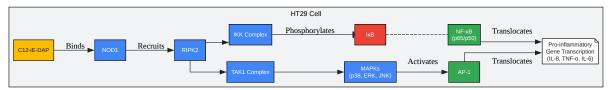


Figure 1: C12-iE-DAP activates the NOD1 signaling cascade

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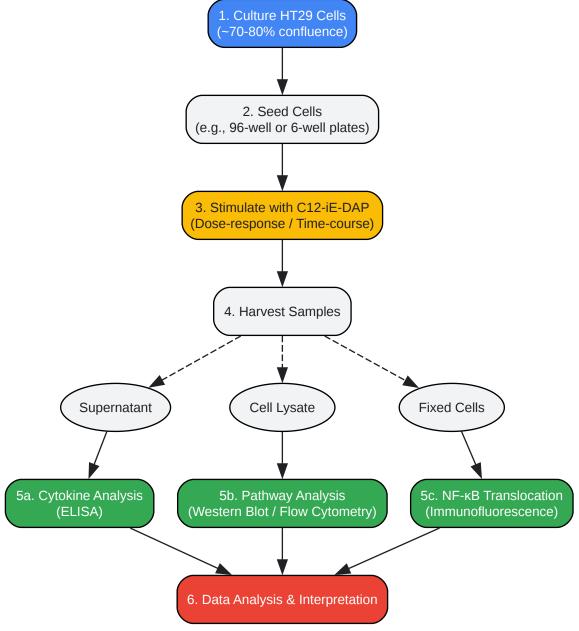


Figure 2: General workflow for studying NOD1 signaling.

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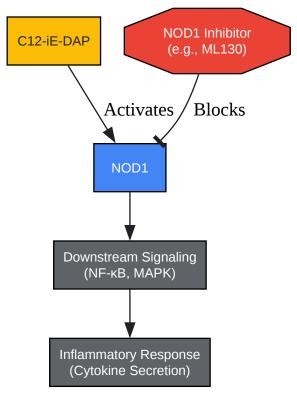


Figure 3: Logic of using an inhibitor to confirm NOD1-specificity.

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Experimental Protocols Protocol 1: HT29 Cell Culture and Maintenance

This protocol is adapted from standard cell culture guidelines for the HT-29 line.[16][17]

Materials:

- HT-29 cell line (e.g., ATCC® HTB-38™)
- McCoy's 5a Medium Modified (or DMEM as an alternative)[5]
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100X)



- Phosphate Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA solution
- T75 culture flasks, sterile
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Complete Growth Medium: Prepare by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
- Thawing Frozen Cells: Quickly thaw a vial of frozen cells in a 37°C water bath. Transfer the contents to a centrifuge tube with 9 mL of pre-warmed complete growth medium. Centrifuge at 140-400 x g for 8-12 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and transfer to a T75 flask.
- Cell Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
- Subculturing (Passaging): When cells reach 70-80% confluency, remove the medium and wash the monolayer once with sterile PBS.[16]
- Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
- Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.
- Transfer a fraction of the cell suspension (e.g., 1:4 split) to a new T75 flask containing fresh medium.[16]

Protocol 2: C12-iE-DAP Stimulation of HT29 Cells

Materials:

Cultured HT29 cells



- C12-iE-DAP
- Sterile DMSO
- Serum-free culture medium
- Multi-well culture plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

- Cell Seeding: The day before stimulation, trypsinize and count HT29 cells. Seed them into the desired multi-well plate format at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
- Prepare C12-iE-DAP Stock: Reconstitute the lyophilized C12-iE-DAP in sterile DMSO to create a 1 mg/mL stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
- Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in serum-free medium to achieve the final desired concentrations (e.g., from 10 ng/mL to 10 μg/mL). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest C12-iE-DAP treatment.
- Stimulation: Gently remove the culture medium from the wells. Wash once with sterile PBS.
- Add the prepared working solutions (including the vehicle control) to the appropriate wells.
- Incubate the plate at 37°C with 5% CO₂ for the desired time period (e.g., 4, 8, 12, or 24 hours for cytokine analysis; 15-60 minutes for pathway activation analysis).

Protocol 3: Quantification of Cytokine Secretion by ELISA

Materials:

- Supernatants from stimulated HT29 cells (from Protocol 2)
- Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8)



Microplate reader

Procedure:

- Collect Supernatants: After the stimulation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.
- Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.
- Storage: Use the cleared supernatants immediately or store them at -80°C for later analysis.
- ELISA Assay: Perform the ELISA according to the manufacturer's specific protocol. This typically involves:
 - Adding standards, controls, and samples to the antibody-coated microplate.
 - Incubation steps with detection antibodies and enzyme conjugates.
 - Washing steps between incubations.
 - Addition of a substrate solution to produce a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).
- Data Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated from the known standards.

Protocol 4: Analysis of NF-kB p65 Nuclear Translocation

This protocol describes a general immunofluorescence method. High-content imaging systems can automate the analysis.[18]

Materials:

- HT29 cells cultured on sterile coverslips or in imaging-compatible plates
- 4% Paraformaldehyde (PFA) in PBS



- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody: Rabbit anti-NF-kB p65
- Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Procedure:

- Stimulation: Stimulate HT29 cells with **C12-iE-DAP** for a short period (e.g., 30-60 minutes), as translocation is a rapid event.[19] Include an unstimulated control.
- Fixation: Remove the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Add Permeabilization Buffer for 10 minutes.
- Blocking: Wash again with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody: Incubate cells with the anti-NF-κB p65 antibody (diluted in Blocking Buffer)
 overnight at 4°C or for 1-2 hours at room temperature.
- Secondary Antibody: Wash three times with PBS. Incubate with the fluorescent secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
- Counterstaining: Wash three times with PBS. Add DAPI solution for 5 minutes to stain the nuclei.
- Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides.
 Acquire images using a fluorescence microscope. In unstimulated cells, p65 staining will be



predominantly cytoplasmic. In stimulated cells, the p65 signal will co-localize with the DAPI signal in the nucleus.

Protocol 5: Analysis of MAPK Pathway Activation by Western Blot

Materials:

- Stimulated HT29 cell pellets (from Protocol 2)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, buffers, and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Lysis: After stimulation (typically 15-45 minutes for MAPK phosphorylation), place the
 plate on ice and wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and
 collect the lysate.
- Homogenization: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
 Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
- Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again.
- Imaging: Apply ECL substrate and capture the chemiluminescent signal.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein like β-actin. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

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